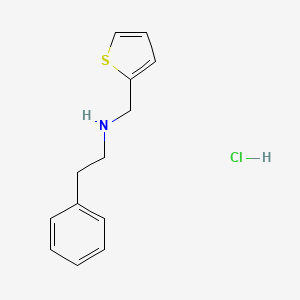

Phenethyl-thiophen-2-ylmethyl-amine hydrochloride

Overview

Description

Phenethyl-thiophen-2-ylmethyl-amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C13H15NS•HCl and a molecular weight of 253.8 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H15NS•HCl . This indicates that the compound is composed of 13 carbon atoms, 15 hydrogen atoms, one sulfur atom, one nitrogen atom, and one chloride atom.Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.8 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources.Scientific Research Applications

Thiophene Derivatives in Carcinogenicity and Drug Development

Thiophene analogues have been synthesized and evaluated for their potential carcinogenicity due to their structural resemblance to known carcinogens like benzidine and 4-aminobiphenyl. Studies conducted on thiophene derivatives such as 5-phenyl-2-thiophenamine hydrochloride indicated potential carcinogenicity, although there was skepticism about their capacity to induce tumors in vivo. This research contributes to understanding the carcinogenic potential of thiophene derivatives and aids in the development of safer chemical compounds (Ashby et al., 1978).

Therapeutic Potential of Thiophene Derivatives

G protein-biased kappa agonists derived from thiophene derivatives have shown promise in reducing pain and itch with fewer side effects compared to traditional opioids. This research points towards the therapeutic potential of thiophene-based compounds in developing new pain and itch relief medications with improved safety profiles (Mores et al., 2019).

Synthesis and Applications of Thiophenes

The synthesis of thiophene derivatives has been extensively studied due to their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, anti-inflammatory, and other activities. Thiophene derivatives like Cefoxitin and Cephalothin are well-known drugs, indicating the importance of these compounds in drug development and other fields such as organic materials and dyes (Xuan, 2020).

Biodegradation of Aromatic Compounds

Research on Pseudomonas species has shown their ability to degrade biogenic amines, including phenethylamine, through specific catabolic pathways. This knowledge is vital for biotechnological applications aimed at eliminating harmful biogenic amines from various environments, showcasing the environmental and health-related applications of understanding thiophene and phenethylamine derivatives (Luengo & Olivera, 2020).

Properties

IUPAC Name |

2-phenyl-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NS.ClH/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13;/h1-7,10,14H,8-9,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKRZSISPUDABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642012 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Morpholinooxazolo[4,5-b]pyridine](/img/structure/B3082950.png)

![Methyl (2S,4S)-4-[3-(dimethylamino)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3082963.png)

![(2-Benzo[1,3]dioxol-5-yl-ethyl)pyridin-3-yl-methylamine oxalate](/img/structure/B3082999.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)

![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride](/img/structure/B3083020.png)